molecular formula C5H7ClN2O2 B13954506 O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine

O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine

Cat. No.: B13954506
M. Wt: 162.57 g/mol
InChI Key: YYNUTCHFWJHJBY-UHFFFAOYSA-N
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Description

O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine is a synthetic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine typically involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols. This reaction is mediated by hydrochloric acid and does not produce any 5-isoxazolone byproducts . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

O-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H7ClN2O2/c1-3-5(6)4(2-9-7)10-8-3/h2,7H2,1H3

InChI Key

YYNUTCHFWJHJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)CON

Origin of Product

United States

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